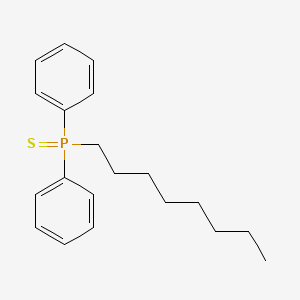
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is notable for its unique structure, which includes an octyl group, two phenyl groups, and a sulfanylidene-lambda~5~-phosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octyl(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used and universal synthetic approach . For example, the reaction of octylmagnesium bromide with diphenylchlorophosphine can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its parent phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. The compound’s unique structure allows it to stabilize metal complexes and facilitate various catalytic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of octyl(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways and processes, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to octyl(diphenyl)sulfanylidene-lambda~5~-phosphane include other organophosphorus compounds such as:
Triphenylphosphine: A widely used ligand in catalysis with three phenyl groups.
Diphenylphosphine oxide: An oxidized derivative with similar structural features.
Phosphine sulfides: Compounds with a sulfur atom bonded to phosphorus, similar to the sulfanylidene group in this compound.
Uniqueness
This compound is unique due to the presence of the octyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
114768-15-9 |
|---|---|
Fórmula molecular |
C20H27PS |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
octyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H27PS/c1-2-3-4-5-6-13-18-21(22,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 |
Clave InChI |
SQSCZRCZVCLPPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)

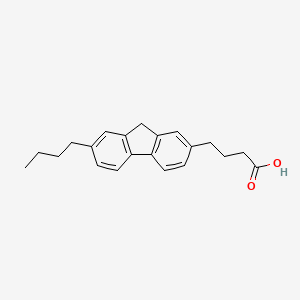
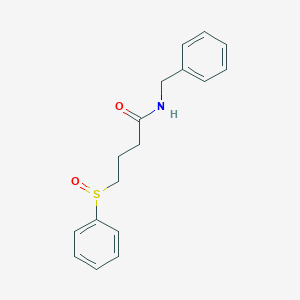
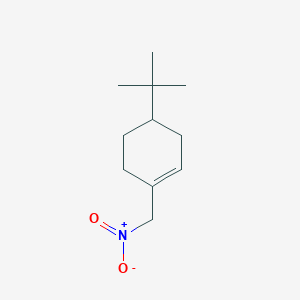

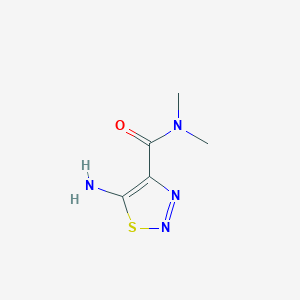
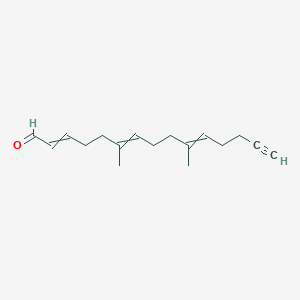
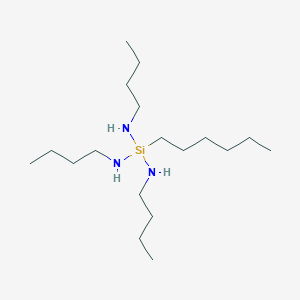
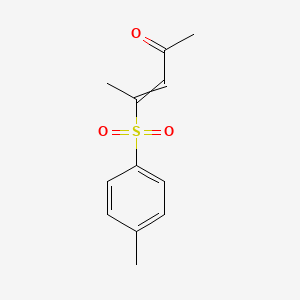
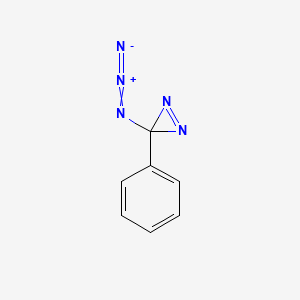
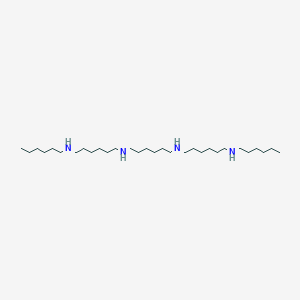
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
